N-(2-{[(4-bromophenoxy)acetyl]amino}ethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
2-(4-BROMOPHENOXY)-N-[2-({3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE is a complex organic compound that features a combination of bromophenoxy, nitropyrazolyl, and oxadiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENOXY)-N-[2-({3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE typically involves multiple steps:
Formation of 4-bromophenoxy acetic acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 4-nitro-1H-pyrazole: This involves the nitration of pyrazole using a mixture of concentrated nitric and sulfuric acids.
Formation of 1,2,4-oxadiazole: This can be synthesized by reacting an appropriate amidoxime with a carboxylic acid derivative.
Coupling reactions: The final compound is formed by coupling the intermediates under specific conditions, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The bromophenoxy group can be involved in substitution reactions where the bromine atom is replaced by other nucleophiles.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Substituted derivatives: Formed from nucleophilic substitution reactions involving the bromophenoxy group.
Scientific Research Applications
2-(4-BROMOPHENOXY)-N-[2-({3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a model compound for studying the reactivity and properties of complex organic molecules.
Mechanism of Action
The mechanism by which 2-(4-BROMOPHENOXY)-N-[2-({3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE exerts its effects depends on its application:
Molecular Targets: It may interact with specific enzymes or receptors, inhibiting or activating their function.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its energetic properties and thermal stability.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Another compound with similar energetic characteristics.
Uniqueness
2-(4-BROMOPHENOXY)-N-[2-({3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE is unique due to its combination of bromophenoxy, nitropyrazolyl, and oxadiazolyl groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H16BrN7O6 |
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Molecular Weight |
494.3 g/mol |
IUPAC Name |
N-[2-[[2-(4-bromophenoxy)acetyl]amino]ethyl]-3-[(4-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H16BrN7O6/c18-11-1-3-13(4-2-11)30-10-15(26)19-5-6-20-16(27)17-22-14(23-31-17)9-24-8-12(7-21-24)25(28)29/h1-4,7-8H,5-6,9-10H2,(H,19,26)(H,20,27) |
InChI Key |
UQNDPSZCXWAQEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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